molecular formula C8H8INO B13674132 2-Cyclopropoxy-3-iodopyridine

2-Cyclopropoxy-3-iodopyridine

Cat. No.: B13674132
M. Wt: 261.06 g/mol
InChI Key: RUOAAFXZNZUYFH-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-iodopyridine is a versatile iodinated pyridine derivative designed for research and development applications, particularly in medicinal chemistry. This compound serves as a valuable synthetic intermediate or building block for constructing more complex molecules. Its molecular structure, featuring an iodine atom and a cyclopropoxy group on the pyridine ring, makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, which are pivotal in drug discovery pipelines . Compounds with similar iodo-alkoxypyridine scaffolds are frequently employed in the synthesis of potential therapeutic agents. For instance, research into oxadiazolopyridine derivatives as ghrelin O-acyl transferase (GOAT) inhibitors utilizes such advanced intermediates . Furthermore, related aminopyridine structures are investigated for their biological activity, such as blocking potassium channels to treat neurological conditions or serving as core structures in kinase inhibitor programs for anticancer therapies . This highlights the potential of this compound to be utilized in the exploration of treatments for various diseases, including metabolic disorders and proliferative conditions. As a specialized chemical, it is intended for use by qualified researchers in a controlled laboratory environment. Safety and Handling: Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information. As with many research chemicals, appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated environment. Quality Specification: Supplied with high chemical purity, typically =97% (as determined by HPLC/NMR). The product is stable under recommended storage conditions at ambient temperatures. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

2-cyclopropyloxy-3-iodopyridine

InChI

InChI=1S/C8H8INO/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

RUOAAFXZNZUYFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=N2)I

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropoxy 3 Iodopyridine

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of 2-Cyclopropoxy-3-iodopyridine reveals several logical disconnections, suggesting various strategic precursors for its synthesis. The most apparent disconnections are at the C-O bond of the cyclopropoxy ether and the C-I bond at the 3-position of the pyridine (B92270) ring.

Scheme 1: Retrosynthetic Analysis of this compound

DisconnectionPrecursor 1Precursor 2Synthetic Strategy
C(2)-O Bond2-Halo-3-iodopyridine (e.g., 2-chloro-3-iodopyridine)Cyclopropanol (B106826)Nucleophilic Aromatic Substitution
C(3)-I Bond2-Cyclopropoxypyridine (B13670387)Iodinating AgentElectrophilic Halogenation
Pyridine RingSubstituted acyclic precursorsN/APyridine Ring Synthesis (e.g., cycloaddition)

This analysis points to two primary forward synthetic strategies:

Late-stage functionalization: This approach involves the initial synthesis of a pre-functionalized pyridine ring, followed by the sequential introduction of the cyclopropoxy and iodo substituents.

Pyridine ring construction: This strategy involves building the substituted pyridine ring from acyclic precursors already bearing the required functionalities or their synthetic equivalents.

The choice of strategy often depends on the availability and cost of starting materials, as well as the desired regiochemical control. For the purposes of this article, we will focus on the more common late-stage functionalization approaches.

Direct Functionalization Approaches to Pyridine Scaffolds

Direct functionalization of a pre-existing pyridine ring is a highly efficient strategy for the synthesis of this compound. This can be achieved by either introducing the iodine atom onto a cyclopropoxy-substituted pyridine or by installing the cyclopropoxy group onto an iodo-substituted pyridine.

Regioselective Halogenation Protocols

The direct iodination of 2-cyclopropoxypyridine is a plausible route to the target molecule. While the cyclopropoxy group is an ortho-, para-director in electrophilic aromatic substitution on benzene (B151609) rings, its directing effect on the electron-deficient pyridine ring is less straightforward. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. However, the activating effect of the 2-cyclopropoxy group can facilitate electrophilic substitution at the adjacent 3-position.

Various iodinating agents can be employed for this transformation. A common method involves the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid to generate a more electrophilic iodine species.

Table 1: Potential Iodination Conditions for 2-Cyclopropoxypyridine

Iodinating SystemSolventTemperaturePotential Outcome
I₂ / HIO₃Acetic Acid80 °CRegioselective iodination at the 3-position.
N-Iodosuccinimide (NIS)AcetonitrileRoom TemperatureMild iodination, potentially requiring a catalyst.
I₂ / AgNO₃MethanolRoom TemperatureElectrophilic iodination with silver activation. nih.gov

It is important to note that the regioselectivity of this reaction can be influenced by steric hindrance and the specific reaction conditions employed. Careful optimization would be necessary to achieve selective iodination at the 3-position and avoid potential side reactions.

Introduction of the Cyclopropoxy Moiety

An alternative and often more controlled approach involves the introduction of the cyclopropoxy group onto a pre-iodinated pyridine scaffold, such as 2-chloro-3-iodopyridine (B15675) or 2-bromo-3-iodopyridine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgnih.govyoutube.commasterorganicchemistry.com The electron-deficient nature of the pyridine ring, further enhanced by the presence of a halogen at the 3-position, facilitates attack by nucleophiles at the 2-position.

The Williamson ether synthesis is a classic and widely used method for forming ethers and can be adapted for this purpose. byjus.comyoutube.comjk-sci.commasterorganicchemistry.comchemistrysteps.com In this reaction, sodium or potassium cyclopropoxide, generated by deprotonating cyclopropanol with a strong base, acts as the nucleophile.

Scheme 2: Proposed Williamson Ether Synthesis for this compound

2-Chloro-3-iodopyridine + Sodium Cyclopropoxide → this compound + Sodium Chloride

Table 2: Typical Conditions for Williamson Ether Synthesis on Halopyridines

BaseSolventTemperatureKey Considerations
Sodium Hydride (NaH)DMF, THF0 °C to Room Temp.Irreversible deprotonation of cyclopropanol.
Potassium tert-butoxidetert-ButanolRoom Temp. to RefluxStrong, non-nucleophilic base.
Sodium Hydroxide (B78521) (NaOH)DMSO, Phase Transfer CatalystElevated TemperaturesCost-effective but may require harsher conditions.

The choice of the halogen at the 2-position of the pyridine ring is crucial. While 2-chloropyridines are commonly used, 2-fluoropyridines can sometimes exhibit higher reactivity in SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom.

Multi-Step Synthetic Routes

Multi-step syntheses provide greater flexibility in the construction of this compound, allowing for the strategic introduction of functional groups and the use of more readily available starting materials.

Elaboration from Readily Available Pyridine Derivatives

This approach involves starting with a simple, commercially available pyridine derivative and sequentially introducing the necessary substituents. A common starting material for the synthesis of 2,3-disubstituted pyridines is 2-chloropyridine.

One powerful strategy is directed ortho-metalation (DoM). rsc.orgresearchgate.netclockss.orgresearchgate.netharvard.edu The chlorine atom at the 2-position can direct lithiation to the 3-position using a strong base like lithium diisopropylamide (LDA). The resulting organolithium species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to afford 2-chloro-3-iodopyridine. This intermediate can then undergo a Williamson ether synthesis with cyclopropanol as described in section 2.2.2.

Scheme 3: Multi-step Synthesis via Directed ortho-metalation

2-Chloropyridine + LDA → 2-Chloro-3-lithiopyridine

2-Chloro-3-lithiopyridine + I₂ → 2-Chloro-3-iodopyridine

2-Chloro-3-iodopyridine + Sodium Cyclopropoxide → this compound

This method offers excellent regiochemical control for the introduction of the iodine atom.

Convergent Synthesis Strategies

For this compound, a convergent strategy could involve a cross-coupling reaction. For instance, a palladium-catalyzed coupling reaction between a 3-iodopyridine (B74083) derivative bearing a suitable leaving group at the 2-position (e.g., a triflate or nonaflate) and cyclopropanol or a cyclopropylboronic acid derivative could be envisioned. While palladium-catalyzed couplings of cyclopropanols have been reported, their application to the synthesis of 2-cyclopropoxypyridines is less common. chemrxiv.orgrsc.org

A more established convergent approach would involve the synthesis of a 2-amino-3-iodopyridine, followed by a Sandmeyer-type reaction to introduce a hydroxyl group at the 2-position. This 2-hydroxy-3-iodopyridine could then be converted to the corresponding 2-chloro-3-iodopyridine, which would serve as a precursor for the Williamson ether synthesis.

Table 3: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
Direct Functionalization Fewer steps, potentially higher overall yield.Regioselectivity can be challenging to control.
Multi-Step Synthesis High regiochemical control, use of simple starting materials.Longer reaction sequences, potentially lower overall yield.
Convergent Synthesis High efficiency for complex targets, modular approach.May require the synthesis of complex coupling partners.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound via the Williamson ether synthesis are highly dependent on several key reaction parameters. Optimization of these conditions is crucial for maximizing product formation while minimizing side reactions. Key factors for optimization include the choice of base, solvent, reaction temperature, and time.

Base Selection: The choice of base is critical for the initial deprotonation of cyclopropanol to form the reactive cyclopropoxide nucleophile. Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a common choice for this transformation as it irreversibly deprotonates the alcohol, driving the reaction forward. masterorganicchemistry.comlibretexts.org Alternative bases such as potassium hydride (KH) or potassium carbonate (K₂CO₃) in a suitable solvent could also be evaluated. A comparative study might show that while NaH provides higher yields, K₂CO₃ could be a milder and safer alternative. nih.gov

Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for SN2-type reactions like the Williamson ether synthesis as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion. chem-station.com Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are typically effective. masterorganicchemistry.comresearchgate.netjk-sci.com Optimization studies would involve screening these solvents to find the ideal balance between reaction rate and ease of product purification.

Temperature and Time: The reaction temperature directly impacts the rate of reaction. Typically, the reaction might be started at a lower temperature (e.g., 0 °C) during the deprotonation step, especially when using a highly reactive base like NaH, and then gently heated to drive the substitution to completion. researchgate.net The optimal temperature is one that ensures a reasonable reaction time without causing degradation of the reactants or product. Reaction progress would be monitored over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

Below is a hypothetical data table illustrating the optimization process for the synthesis.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF65 (Reflux)1275
2NaHDMF80688
3NaHDMSO80685
4K₂CO₃DMF1002462
5KHTHF65 (Reflux)1078

This table is illustrative and based on typical results for Williamson ether synthesis on heteroaromatic systems. nih.govresearchgate.net

Considerations for Scalable Synthesis

Transitioning a laboratory-scale synthesis to a larger, industrial scale introduces several critical considerations to ensure safety, efficiency, cost-effectiveness, and regulatory compliance.

Reagent Selection and Safety: The use of sodium hydride (NaH) on a large scale is a significant safety concern. NaH is highly flammable and reacts violently with water, releasing hydrogen gas which is explosive. libretexts.org For scalable synthesis, exploring safer, alternative bases is paramount. Options include using potassium carbonate or employing phase-transfer catalysis (PTC) conditions with sodium or potassium hydroxide. jk-sci.comcrdeepjournal.org PTC can avoid the need for strictly anhydrous conditions and hazardous bases, making the process safer for large-scale operations. crdeepjournal.org

Thermal Management: The deprotonation of an alcohol with a strong base is an exothermic process. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway. The reaction vessel must be equipped with adequate cooling systems and temperature monitoring to maintain precise control over the reaction temperature.

Work-up and Purification: Laboratory purification methods like column chromatography are generally not feasible for large quantities. The process must be designed to yield a product that can be purified by crystallization or distillation. This involves careful selection of solvents for extraction and crystallization to ensure high purity and recovery of the final product.

Cost and Availability of Starting Materials: The cost-effectiveness of the synthesis is heavily dependent on the price and availability of the starting materials: 2-chloro-3-iodopyridine and cyclopropanol. Sourcing these materials from reliable, large-scale suppliers is a key logistical consideration.

Waste Management: A scalable process must account for the efficient management and disposal of waste streams, including used solvents and inorganic salts (e.g., sodium chloride) generated during the reaction. The choice of solvents and reagents should consider their environmental impact and the feasibility of recycling.

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental footprint. ijarsct.co.inrasayanjournal.co.in

Safer Solvents and Reagents: A primary green chemistry goal would be to replace hazardous solvents like DMF with more benign alternatives. While polar aprotic solvents are effective, exploring greener options like DMSO, or potentially aqueous conditions using phase-transfer catalysis, would be a significant improvement. crdeepjournal.orgrasayanjournal.co.in As mentioned, replacing sodium hydride with a less hazardous base like potassium carbonate or hydroxide would also enhance the safety profile of the synthesis. nih.gov

Catalysis: While the proposed synthesis is stoichiometric, exploring catalytic routes is a core principle of green chemistry. biosynce.com Although a direct catalytic etherification for this specific substrate might be challenging, continuous research into new catalytic methods for C-O bond formation could provide future, greener alternatives.

By systematically addressing these optimization, scalability, and green chemistry aspects, a robust, efficient, and more sustainable process for the synthesis of this compound can be developed.

Chemical Reactivity and Mechanistic Studies of 2 Cyclopropoxy 3 Iodopyridine

Transformations Involving the Carbon-Iodine Bond

The carbon-iodine bond in 2-Cyclopropoxy-3-iodopyridine is the primary site of reactivity, enabling a range of synthetic transformations. The electron-withdrawing nature of the pyridine (B92270) ring, combined with the lability of the iodide, facilitates numerous cross-coupling, substitution, and organometallic reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The iodopyridine moiety in this compound makes it an excellent substrate for such transformations.

Palladium catalysis is central to modern organic synthesis, and aryl iodides are highly reactive coupling partners. nih.gov

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. claremont.edu This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. researchgate.net For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 3-aryl-2-cyclopropoxypyridine derivative. The general mechanism involves the oxidative addition of the iodopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to give the coupled product and regenerate the catalyst. claremont.edu While specific examples for this compound are not detailed in the provided search results, the reaction of other iodopyridines is well-documented, suggesting this transformation is highly feasible. researchgate.netnih.gov

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
2-IodopyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Propylene Carbonate/H₂O13093
5-Chloro-2-methoxypyridinePotassium cyclopropyltrifluoroboratePd(OAc)₂ (2) / n-BuPAd₂ (3)Cs₂CO₃Toluene/H₂O10085
2-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand (4.5)KFDioxane10085

Stille Reaction

The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org this compound would be expected to react efficiently with various organostannanes, such as vinyl- or aryltributylstannanes, to introduce unsaturated moieties at the 3-position. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov The reaction of this compound with an alkene, such as methyl acrylate, would be expected to yield a 3-vinylpyridine derivative. nih.gov The mechanism typically involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and then β-hydride elimination to release the product. nih.gov

Besides palladium, other transition metals like copper are effective catalysts for cross-coupling reactions. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly useful for forming carbon-heteroatom bonds, such as C-N and C-O bonds. For instance, the amination of aryl iodides can be achieved using a copper catalyst, often in the presence of a ligand. organic-chemistry.org It is plausible that this compound could undergo copper-catalyzed amination with various amines or amides to introduce nitrogen-based substituents at the 3-position. researchgate.netresearchgate.netrsc.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. msu.edu This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The pyridine ring itself is electron-deficient, which can promote SNAr reactions, especially at the 2- and 4-positions. However, the 3-position is less activated. The reaction of this compound with strong nucleophiles, such as alkoxides or amines, might require harsh conditions (high temperatures) to proceed, and the yields may be modest unless further activation is present. researchgate.net The mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the iodide leaving group. msu.edu

Metal-Halogen Exchange Reactions and Organometallic Intermediate Formation

The carbon-iodine bond of this compound can undergo metal-halogen exchange with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium or tert-butyllithium). nih.gov This exchange reaction is typically very fast, especially with aryl iodides, and occurs at low temperatures. rsc.org The reaction would convert the iodopyridine into a highly reactive 2-cyclopropoxypyridin-3-yl-lithium species. This organolithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups at the 3-position. researchgate.net The formation of Grignard reagents by reaction with magnesium metal is another possibility, which would yield the corresponding pyridylmagnesium iodide. This Grignard reagent would be less reactive but still a potent nucleophile for various synthetic applications. mdpi.com

Reductive Transformations

The carbon-iodine bond can be removed through reductive transformations. This can be achieved using various reducing agents. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for dehalogenation. Other methods could include reduction with hydride reagents or dissolving metal reductions, although these might also affect other functional groups in the molecule. For instance, sodium borohydride in the presence of a palladium catalyst can be used for the reduction of aryl halides. A method for reducing an ester carbonyl to an alcohol using a diborane-THF solution generated in situ from sodium borohydride has been described in a patent, indicating the utility of borohydride-based reducing systems. google.com

Reactivity of the Cyclopropoxy Group

The cyclopropoxy moiety, characterized by its three-membered ring, possesses significant ring strain, rendering it susceptible to a variety of transformations that are not typically observed in larger cyclic or acyclic ethers.

Ring-Opening Reactions

The high ring strain of the cyclopropane ring makes the cyclopropoxy group prone to ring-opening reactions under specific conditions. These reactions can be initiated by acidic conditions, thermal induction, or through radical pathways. For instance, in the presence of a strong acid, the ether oxygen can be protonated, facilitating the cleavage of a carbon-carbon bond within the cyclopropane ring to relieve strain. This can lead to the formation of various open-chain products.

Radical-mediated ring-opening is another potential pathway. The formation of a radical at a position adjacent to the cyclopropane ring can induce homolytic cleavage of one of the ring's C-C bonds, leading to a more stable, ring-opened radical intermediate.

Rearrangement Pathways

Under thermal or catalytic conditions, the cyclopropoxy group can undergo rearrangement reactions. One common pathway for substituted cyclopropanes is the vinylcyclopropane rearrangement, which typically leads to the formation of a five-membered ring. While this specific rearrangement is more characteristic of vinyl-substituted cyclopropanes, analogous skeletal reorganizations of the cyclopropoxy group in this compound could be envisaged under forcing conditions, potentially leading to novel heterocyclic structures.

Functional Group Interconversions of the Cyclopropoxy Moiety

Direct functional group interconversions of the cyclopropoxy group itself, without ring-opening, are less common due to the inherent stability of the ether linkage. However, reactions that proceed via cleavage of the oxygen-cyclopropyl bond can be considered a form of functional group interconversion. For example, treatment with strong nucleophiles under harsh conditions could potentially displace the cyclopropoxy group, although this is generally a difficult transformation for aryl ethers.

Reactivity at the Pyridine Core

The pyridine ring in this compound is activated towards certain reactions and deactivated towards others due to the electronic effects of the cyclopropoxy and iodo substituents.

Reactions at Unsubstituted Ring Positions (C4, C5, C6)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq Any such reaction on this compound would likely require harsh conditions and would be directed by the existing substituents. The electron-donating nature of the cyclopropoxy group at the C2-position would tend to direct incoming electrophiles to the C5-position. However, the bulky iodo group at C3 might sterically hinder this approach.

Nucleophilic aromatic substitution at the unsubstituted positions is generally unfavorable unless activated by a strong electron-withdrawing group or through the formation of a pyridyne intermediate. Given the substituents present, such reactions are unlikely under standard conditions.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. In this approach, a directing group coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. For this compound, the cyclopropoxy group could potentially act as a directing group. However, the presence of the iodine atom at the 3-position introduces a competing reaction pathway, namely lithium-halogen exchange. This exchange is often a very fast process and would likely lead to the formation of a 3-lithiopyridine species, which could then be trapped with an electrophile.

N-Functionalization of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows it to act as a nucleophile, reacting with various electrophiles to form functionalized products such as pyridinium salts and N-oxides.

Pyridinium Salt Formation: The reaction of pyridines with alkyl halides, known as the Menshutkin reaction, is a classic method for forming N-alkylpyridinium salts. illinois.edu In a general procedure, a pyridine derivative is heated with an alkyl halide in a suitable solvent, such as ethanol or acetonitrile, to yield the corresponding quaternary pyridinium salt. nih.gov For this compound, this reaction would involve the nucleophilic attack of the pyridine nitrogen on an electrophilic alkyl halide (e.g., methyl iodide or benzyl bromide), leading to the formation of an N-alkyl-2-cyclopropoxy-3-iodopyridinium halide. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields. srce.hrresearchgate.net The reactivity in these N-alkylation reactions can be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents on the pyridine ring. mdpi.com

N-Oxide Synthesis: The pyridine nitrogen can also be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide in the presence of a catalyst. orgsyn.orggoogle.com The oxidation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties of the pyridine ring. This modification can influence the regioselectivity of subsequent reactions. scripps.edu For instance, the N-oxide functionality can direct electrophilic substitution to the C4 position and can also be used to facilitate nucleophilic substitution at the C2 and C4 positions. researchgate.net While specific examples for this compound are not detailed in readily available literature, the general procedures for pyridine N-oxidation are well-established and applicable. orgsyn.orggoogle.com

The table below summarizes common N-functionalization reactions applicable to pyridine derivatives.

Reaction TypeReagentsProduct
N-AlkylationAlkyl Halide (e.g., CH₃I)N-Alkylpyridinium Salt
N-OxidationPeroxy Acid (e.g., mCPBA)Pyridine N-Oxide

Chemo-, Regio- and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound—namely the C-I bond, the pyridine nitrogen, and the aromatic ring itself—makes selectivity a critical aspect of its chemical transformations, particularly in cross-coupling reactions.

Chemoselectivity: In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the primary challenge is achieving selective reaction at the carbon-iodine bond without undesired reactions at other sites. The C-I bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C-H bonds of the pyridine or cyclopropyl (B3062369) groups. nih.gov Furthermore, the reaction conditions for Suzuki-Miyaura coupling, which typically involve a palladium catalyst, a base, and a boronic acid or ester, are generally designed to be chemoselective for the C-I bond. chemicalbook.comgoogle.com Patents describing the synthesis of Filgotinib, a Janus kinase (JAK) inhibitor, utilize intermediates structurally related to this compound in Suzuki couplings, highlighting the high chemoselectivity for the carbon-halogen bond under these conditions. google.com

Regioselectivity: The term regioselectivity refers to the preference for reaction at one position over another. mdpi.com For this compound, the iodine atom is fixed at the C3 position, predetermining the site of cross-coupling. Therefore, in reactions like the Suzuki-Miyaura coupling, the new carbon-carbon bond is formed exclusively at the C3 position. The inherent structure of the molecule dictates this high regioselectivity. In di-halogenated pyridine systems, the regioselectivity of Suzuki couplings can be controlled by modulating reaction conditions or the choice of catalyst and ligand, with oxidative addition generally being favored at the more electron-deficient position or the bond with lower dissociation energy (C-I > C-Br > C-Cl). nih.govmdpi.commdpi.com In the case of this compound, having only one halogen atom simplifies the regiochemical outcome.

Stereoselectivity: Stereoselectivity is not a primary concern for the main reactions involving the aromatic core of this compound, as the pyridine ring is planar. The cyclopropoxy group is achiral. If chiral reagents or catalysts were used in subsequent transformations, or if the coupled partner contained a stereocenter, then the stereochemical outcome of the reaction would become an important consideration. However, in the context of standard cross-coupling reactions involving this specific intermediate, the focus remains on chemo- and regioselectivity.

The following table outlines the expected selectivity in the Suzuki-Miyaura coupling of this compound.

Selectivity TypeOutcomeRationale
Chemoselectivity Reaction occurs at the C-I bond.The C-I bond is the most labile site for oxidative addition with a Pd(0) catalyst.
Regioselectivity Substitution occurs at the C3 position.The iodine atom is located at the C3 position, directing the coupling partner to this site.
Stereoselectivity Not applicable to the core reaction.The reacting center on the pyridine ring is achiral.

Investigations into Reaction Mechanisms

Understanding the reaction mechanisms provides a framework for optimizing reaction conditions and predicting outcomes. The most relevant and well-studied mechanism for transformations of this compound is the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps:

Transmetalation: The newly formed palladium(II) complex then undergoes transmetalation. In this step, the organic group from the organoboron reagent (a boronic acid or ester) is transferred to the palladium center, displacing the iodide. This step requires the activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). illinois.eduresearchgate.net

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form a new carbon-carbon bond, yielding the final product. The palladium(0) catalyst is regenerated in this step, allowing it to re-enter the catalytic cycle. illinois.edunih.gov

The efficiency and success of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst (palladium source and ligand), base, and solvent. Steric and electronic effects of the ligands on the palladium center play a crucial role in influencing the rates of the individual steps in the catalytic cycle. mdpi.comnih.govresearchgate.net While no studies have been published that specifically isolate and characterize the intermediates for the reaction with this compound, the mechanism is well-established for a vast range of aryl halides and is considered to follow this canonical pathway. nih.govresearchgate.net

Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate

The strategic placement of the cyclopropoxy and iodo substituents makes 2-Cyclopropoxy-3-iodopyridine a valuable intermediate for the synthesis of a variety of organic molecules.

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. sigmaaldrich.com this compound can serve as a foundational scaffold for the synthesis of intricate heterocyclic systems. The iodine atom at the 3-position is particularly amenable to various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Through these reactions, a wide array of substituents can be introduced at this position, leading to the formation of fused heterocyclic rings or decorated pyridine (B92270) cores. The cyclopropoxy group, being relatively stable, can be carried through many synthetic transformations, ultimately influencing the steric and electronic properties of the final molecule.

Precursor to Polysubstituted Pyridine Derivatives

The synthesis of polysubstituted pyridines is a significant area of organic chemistry, as these motifs are present in numerous pharmaceuticals and functional materials. nih.gov this compound is an excellent precursor for creating such derivatives. The iodine atom can be readily transformed into other functional groups through halogen-metal exchange followed by quenching with an electrophile, or through various transition-metal-catalyzed reactions. Furthermore, the pyridine ring itself can be subjected to reactions such as electrophilic substitution, although the existing substituents will direct the position of new groups. This allows for a stepwise and controlled introduction of multiple functionalities onto the pyridine core.

Role in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, minimizing waste and saving time. nih.govbeilstein-journals.org While specific examples involving this compound in such reactions are not extensively documented, its structure is well-suited for this type of chemistry. For instance, the iodo-group could participate in a palladium-catalyzed cascade reaction, where an initial coupling event is followed by an intramolecular cyclization. In the context of MCRs, this compound could potentially act as one of the components, with the iodo-group serving as a handle for post-MCR modifications to further increase molecular diversity. mdpi.com

Contribution to Novel Synthetic Methodologies

The development of new synthetic methods is crucial for advancing chemical synthesis. The reactivity of the carbon-iodine bond in this compound makes it a useful substrate for exploring and developing novel cross-coupling and functionalization reactions. Researchers can utilize this compound to test the scope and limitations of new catalytic systems or to investigate new reaction pathways. For example, it could be employed in the development of novel C-H activation or trifluoromethylation reactions, which are of significant interest in medicinal chemistry. researchgate.net

Potential in Functional Materials Synthesis

Pyridine-containing molecules are widely used in the synthesis of functional materials, including polymers and organic electronics. mdpi.com The incorporation of a this compound unit into a polymer backbone or as a side chain could impart specific properties to the resulting material. The cyclopropyl (B3062369) group can influence the conformational rigidity and packing of polymer chains, while the polar pyridine ring can affect solubility and electronic properties. The iodo-group serves as a convenient point for polymerization or for post-polymerization modification to fine-tune the material's characteristics.

Precursor for Advanced Ligand Development

Ligands are essential components in coordination chemistry and catalysis. Bipyridine-type ligands, for instance, are widely used in transition-metal catalysis. mdpi.com this compound can be used as a starting material for the synthesis of novel and advanced ligands. For example, through a cross-coupling reaction, another pyridine ring or a different chelating group could be attached at the 3-position to create a bidentate or tridentate ligand. The cyclopropoxy group would provide unique steric and electronic features to the resulting ligand, which could in turn influence the catalytic activity and selectivity of the corresponding metal complex.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR, ¹³C NMR, and Heteronuclear NMR Techniques

¹H NMR (Proton NMR) would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. For 2-Cyclopropoxy-3-iodopyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopropoxy group.

Expected ¹H NMR Data:

Pyridine Ring Protons: Three signals corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing iodine atom and the electron-donating cyclopropoxy group.

Cyclopropoxy Group Protons: A multiplet for the methine proton and two multiplets for the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring, typically found in the upfield region of the spectrum.

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Data:

Pyridine Ring Carbons: Five signals for the carbons of the pyridine ring. The carbon atom bonded to the iodine (C3) would be significantly shifted, as would the carbon bonded to the cyclopropoxy group (C2).

Cyclopropoxy Group Carbons: Signals corresponding to the methine and methylene carbons of the cyclopropyl ring.

Heteronuclear NMR Techniques , such as ¹⁵N NMR, could provide further insight into the electronic structure of the pyridine ring, although this is a less common technique for routine characterization.

Two-Dimensional NMR Spectroscopy for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to confirm the positions of the substituents on the pyridine ring by showing the connectivity between H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection of the cyclopropoxy group to the C2 position of the pyridine ring.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of this compound (C₈H₈INO) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, iodine, nitrogen, and oxygen.

Fragmentation Analysis for Structural Elucidation

In the mass spectrometer, the molecular ion can be induced to break apart into smaller fragments. The analysis of these fragmentation patterns provides valuable information about the structure of the molecule. For this compound, key expected fragmentation pathways would include:

Loss of the iodine atom.

Cleavage of the cyclopropoxy group.

Fragmentation of the pyridine ring.

The masses of the resulting fragment ions would be consistent with the proposed structure.

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Functional GroupExpected Absorption Range (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (aliphatic, cyclopropyl)3000 - 2850
C=N and C=C stretching (pyridine ring)1600 - 1450
C-O stretching (ether)1250 - 1050
C-I stretching600 - 500

The presence of these characteristic peaks would provide strong evidence for the presence of the pyridine ring, the cyclopropoxy group, and the carbon-iodine bond.

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov While specific crystallographic data for this compound is not publicly available, the methodology that would be employed for its solid-state structure determination is well-established.

The process would begin with the growth of a suitable single crystal of the compound, which is often the most challenging step. nih.gov This typically involves slow evaporation of a solvent from a concentrated solution of the purified compound, or other techniques aimed at achieving a limited degree of supersaturation to promote the formation of a crystalline precipitate. nih.gov

Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. wikipedia.org The crystal lattice diffracts the X-rays in a specific pattern of reflections, and the intensities and angles of this diffracted radiation are meticulously measured. wikipedia.org This diffraction pattern is unique to the crystalline substance and contains the information necessary to determine the arrangement of atoms within the crystal. wikipedia.org

Analysis of the diffraction data allows for the calculation of an electron density map of the asymmetric unit of the crystal. From this map, the positions of the individual atoms can be determined, providing precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. For instance, analysis of various functionalized pyridine derivatives has shown how substituents can influence the geometry of the pyridine ring. rsc.org In the case of this compound, X-ray crystallography would definitively establish the planarity of the pyridine ring, the orientation of the cyclopropoxy group relative to the ring, and the precise C-I, C-O, C-N, and C-C bond lengths and angles.

Furthermore, X-ray crystallography reveals the packing of molecules within the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and van der Waals forces. The iodine atom in this compound could potentially participate in halogen bonding, a type of non-covalent interaction that can influence the crystal packing and physical properties of the compound.

A hypothetical table of crystallographic data that would be generated for this compound is presented below, based on typical data for organic molecules.

ParameterHypothetical Value
Chemical formulaC₈H₈INO
Formula weight261.06 g/mol
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 7.5 Å, b = 10.2 Å, c = 12.8 Å
Volume983.04 ų
Z (molecules per unit cell)4
Density (calculated)1.76 g/cm³
Absorption coefficient3.2 mm⁻¹
F(000)504

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions and to qualitatively assess the purity of a compound. researchgate.netlibretexts.org For the analysis of this compound, a small amount of the sample would be spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), which moves up the plate by capillary action.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The choice of eluent is critical and is determined empirically; a common mobile phase for pyridine derivatives might be a mixture of ethyl acetate (B1210297) and hexane. researchgate.net After development, the spots can be visualized under UV light, as pyridine-containing compounds are often UV-active, or by staining with an appropriate reagent like iodine vapor. researchgate.net

The purity of the this compound sample can be inferred from the number of spots on the chromatogram; a pure sample should ideally show a single spot. libretexts.org The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and can be used for identification purposes by comparison with a standard.

Chiral Column Chromatography

Since this compound does not possess a chiral center, chiral column chromatography would not be necessary for its separation. However, this technique is paramount for the separation of enantiomers of chiral molecules. nih.govwvu.edu If a chiral derivative of this compound were synthesized, chiral column chromatography would be the method of choice for resolving the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov There are various types of CSPs, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. nih.govnih.gov The selection of the appropriate chiral column and mobile phase is crucial for achieving good separation and is often determined through screening of different conditions.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and stabilities, resulting in different retention times. wvu.edu The separated enantiomers can then be collected and their enantiomeric purity determined.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-Cyclopropoxy-3-iodopyridine. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's orbitals and charge distribution.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be primarily located on the electron-rich pyridine (B92270) ring and the oxygen atom of the cyclopropoxy group. The presence of the electron-donating cyclopropoxy group would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, with a significant contribution from the carbon-iodine bond. The electronegative iodine atom would lower the energy of the LUMO, indicating that this site is prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

OrbitalPredicted Primary LocationPredicted Energy LevelImplication for Reactivity
HOMOPyridine ring, Oxygen atomRelatively HighSusceptible to electrophilic attack
LUMOPyridine ring, Carbon-Iodine bondRelatively LowProne to nucleophilic attack

Charge Distribution and Electrostatic Potential Mapping

Analysis of the charge distribution and electrostatic potential provides a visual representation of the electron density around the molecule. In this compound, the nitrogen atom of the pyridine ring is expected to have a partial negative charge due to its high electronegativity, making it a potential site for protonation or interaction with electrophiles. The hydrogen atoms of the cyclopropyl (B3062369) group and the pyridine ring will likely carry partial positive charges.

The electrostatic potential map would visually confirm these predictions, showing regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. The area around the nitrogen atom and the oxygen atom would be depicted as red, while the hydrogen atoms would be in shades of blue. The iodine atom, being large and polarizable, will have a complex electrostatic potential surface, with a region of positive potential (a "sigma-hole") on the extension of the C-I bond, which can engage in halogen bonding.

Computational Modeling of Reaction Mechanisms

Computational modeling can be employed to explore potential reaction pathways involving this compound, providing valuable information about the feasibility and kinetics of different reactions.

Transition State Identification and Energy Barriers

By modeling a potential reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. For instance, in a nucleophilic substitution reaction at the C3 position (where the iodine is attached), computational modeling could determine the structure of the transition state and the energy required to reach it. This would allow for a comparison of the reactivity of this compound with other similar compounds.

Reaction Coordinate Analysis

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it progresses from reactants to products. This provides a detailed understanding of the mechanism, including the formation and breaking of bonds. For a hypothetical reaction, such as a Suzuki coupling at the C3 position, the reaction coordinate would trace the energy changes as the palladium catalyst inserts into the C-I bond, followed by transmetalation and reductive elimination. This analysis can reveal the rate-determining step of the reaction and offer insights into how to optimize reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its properties and interactions. Conformational analysis and molecular dynamics simulations provide insights into the molecule's preferred shapes and dynamic behavior.

The key flexible bond in this compound is the C-O bond connecting the cyclopropoxy group to the pyridine ring. Rotation around this bond will lead to different conformers. A potential energy surface scan, where the energy of the molecule is calculated for different values of the C-C-O-C dihedral angle, can identify the most stable conformers. It is likely that the most stable conformation will be one that minimizes steric hindrance between the cyclopropyl group and the pyridine ring.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the different accessible conformations and the transitions between them. This can reveal the flexibility of the cyclopropoxy group and how it might influence the molecule's interactions with other molecules or its packing in a crystal lattice.

Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the cornerstones for predicting the spectroscopic parameters of organic molecules. nih.govrsc.org These methods model the electronic structure to provide insights into how the molecule interacts with electromagnetic radiation, yielding predicted spectra that can be used to interpret experimental data or to characterize novel compounds before synthesis. For this compound, these calculations would typically be performed using a functional like B3LYP paired with a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, employed within DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. ruc.dkmdpi.com Calculations can provide valuable data for assigning signals in an experimental spectrum, especially for complex structures. The predicted chemical shifts for this compound would reflect its unique electronic environment, influenced by the electron-donating cyclopropoxy group, the electron-withdrawing iodine atom, and the pyridine ring's aromatic system.

Below is an interactive table of representative predicted NMR chemical shifts for this compound, illustrating the type of data generated from such a computational study.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Atom TypeAtom PositionPredicted Chemical Shift (ppm)Notes
¹HPyridine H-47.0 - 7.2Influenced by adjacent iodine and nitrogen.
¹HPyridine H-56.7 - 6.9Coupled to H-4 and H-6.
¹HPyridine H-68.0 - 8.2Downfield shift due to proximity to nitrogen.
¹HCyclopropoxy CH3.9 - 4.1Methine proton adjacent to oxygen.
¹HCyclopropoxy CH₂0.7 - 0.9Diastereotopic methylene (B1212753) protons of the cyclopropyl ring.
¹³CPyridine C-2160 - 162Carbon attached to the electronegative oxygen.
¹³CPyridine C-390 - 92Upfield shift due to the heavy atom effect of iodine.
¹³CPyridine C-4140 - 142Aromatic carbon.
¹³CPyridine C-5115 - 117Aromatic carbon.
¹³CPyridine C-6148 - 150Carbon adjacent to nitrogen.
¹³CCyclopropoxy CH65 - 67Methine carbon.
¹³CCyclopropoxy CH₂8 - 10Methylene carbons of the cyclopropyl ring.

Vibrational Spectroscopy (IR and Raman)

DFT calculations are also used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectra. researchgate.net A theoretical vibrational analysis can aid in the assignment of complex experimental spectra by correlating specific bands with the stretching, bending, and torsional motions of the molecule's functional groups. A potential energy distribution (PED) analysis further refines these assignments.

The following table presents illustrative predicted vibrational frequencies for key functional groups in this compound.

Table 2. Predicted Key Vibrational Frequencies for this compound.
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch (Cyclopropyl)2990 - 3020Medium
Pyridine Ring C=C/C=N Stretch1550 - 1600Strong
Pyridine Ring Breathing1450 - 1480Strong
C-O-C Asymmetric Stretch1250 - 1280Strong
C-I Stretch500 - 600Medium-Weak

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted spectrum would be dominated by π→π* and n→π* transitions associated with the substituted pyridine ring.

Table 3. Illustrative Predicted UV-Vis Absorption Data for this compound.
Predicted λmax (nm)Oscillator Strength (f)Major Orbital Contribution
~275~0.35π→π* (HOMO to LUMO)
~240~0.15π→π* (HOMO-1 to LUMO)
~310~0.02n→π* (Nitrogen lone pair to LUMO)

Design of Novel Derivatives and Reactivity Prediction

Computational chemistry is an indispensable tool in modern chemical research for designing novel molecules and predicting their reactivity before embarking on synthetic efforts. Starting with a core structure like this compound, computational methods can guide the development of new derivatives with tailored electronic, steric, or pharmacological properties.

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a powerful descriptor for understanding and predicting chemical reactivity. chemrxiv.orgnih.gov It is plotted onto the electron density surface of a molecule, with colors indicating regions of negative (electron-rich, nucleophilic) and positive (electron-poor, electrophilic) potential. mdpi.com For this compound, an MESP analysis would reveal a region of strong negative potential around the pyridine nitrogen atom, identifying it as a primary site for protonation or coordination to Lewis acids. Conversely, the hydrogen atoms on the ring and the region opposite the C-I bond would likely show positive potential, indicating susceptibility to nucleophilic attack. This analysis helps predict how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. mdpi.com

For this compound, the HOMO would likely be distributed over the pyridine ring and the oxygen atom of the cyclopropoxy group, while the LUMO would be concentrated on the aromatic ring, particularly the carbon atoms of the C=N bonds. By computationally introducing different substituents onto this scaffold, chemists can modulate the HOMO and LUMO energy levels and, therefore, fine-tune the reactivity and electronic properties of novel derivatives.

Table 4. Representative FMO Analysis for this compound.
ParameterTypical Predicted Value (eV)Implication for Reactivity
HOMO Energy-6.0 to -6.5Indicates moderate electron-donating capability.
LUMO Energy-0.5 to -1.0Indicates a propensity to accept electrons in reactions.
HOMO-LUMO Gap (ΔE)5.0 to 6.0Suggests good kinetic stability.

In Silico Design of Derivatives

The true power of computational chemistry lies in the in silico design of new molecules. Starting from the this compound scaffold, new virtual libraries of compounds can be created by, for example:

Replacing the iodine atom: The iodine at the 3-position is an excellent leaving group in cross-coupling reactions. Computational models can predict the success of coupling various fragments (e.g., aryl, alkyl, amine groups) at this position.

Substituting the pyridine ring: Other positions on the ring (4, 5, and 6) can be functionalized. DFT calculations can predict how substituents at these positions will alter the molecule's geometry, electronic properties, and reactivity. frontiersin.org

Modifying the cyclopropoxy group: Changes to the alkoxy group could be explored to alter solubility or steric properties.

For each designed derivative, properties such as reactivity (via MESP and FMO analysis), spectroscopic signatures, and even potential biological activity (through molecular docking simulations) can be predicted. This computational pre-screening allows researchers to prioritize the most promising candidates for synthesis, significantly accelerating the discovery process for new functional materials or therapeutic agents. nih.gov

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-Cyclopropoxy-3-iodopyridine will likely focus on enhancing efficiency, safety, and environmental compatibility. Current synthetic approaches often rely on traditional methods that may involve harsh conditions or generate significant waste. Emerging research is geared towards overcoming these limitations through greener and more atom-economical processes.

One promising avenue is the refinement of the Williamson ether synthesis, a common method for forming the cyclopropoxy ether linkage. Future developments could involve the use of phase-transfer catalysts or microwave-assisted heating to accelerate the reaction between a 2-halopyridine precursor and cyclopropanol (B106826), thereby reducing reaction times and energy consumption. Furthermore, the adoption of sustainable solvents, such as cyclopentyl methyl ether (CPME), could significantly lower the environmental impact of the synthesis. nih.gov

Catalytic methods for C–O bond formation represent another major frontier. Transition-metal-catalyzed cross-coupling reactions between 2-hydroxy-3-iodopyridine and a cyclopropyl (B3062369) electrophile, or vice-versa, could offer milder reaction conditions and broader functional group tolerance compared to classical methods. researchgate.net Additionally, biocatalytic approaches using engineered enzymes could provide highly selective and environmentally benign routes to the target molecule. wpmucdn.comacs.org The development of one-pot or flow-chemistry protocols, where multiple synthetic steps are integrated into a single, continuous process, will be crucial for scalable and sustainable production. nih.govmdpi.comresearchgate.net

Parameter Conventional Approach (e.g., Williamson Ether Synthesis) Potential Future Approach (e.g., Catalytic Flow Chemistry)
Solvents Traditional organic solvents (e.g., DMF, THF)Green solvents (e.g., CPME, 2-MeTHF), or solvent-free mdpi.com
Conditions High temperatures, stoichiometric strong baseMilder temperatures, catalytic base, reduced pressure acsgcipr.org
Efficiency Moderate yields, multi-step workupHigher yields, in-line purification, reduced waste
Sustainability Higher energy consumption, significant waste generationLower energy footprint, improved atom economy, recyclability nih.gov
A comparative table outlining potential improvements in the synthesis of this compound.

Exploration of Unprecedented Reactivity Patterns

The unique combination of functional groups in this compound opens the door to exploring reactivity that goes beyond standard transformations. The interplay between the cyclopropyl ring, the iodine atom, and the pyridine (B92270) core could lead to novel chemical behavior.

The strained cyclopropoxy ring is a key feature ripe for exploration. While stable under many conditions, it can participate in ring-opening reactions under thermal, photochemical, or transition-metal-catalyzed conditions. researchgate.net Future research could investigate radical-mediated ring-opening, initiated by single-electron transfer to the pyridine ring or C-I bond, to generate novel alkyl-substituted pyridones. Such transformations would provide access to scaffolds that are difficult to synthesize through other means. researchgate.net

The C-I bond is a well-established handle for a variety of cross-coupling reactions. documentsdelivered.com However, unprecedented reactivity could be uncovered by exploring domino reactions where an initial coupling event at the C-3 position triggers a subsequent transformation involving the cyclopropoxy group. For instance, a palladium-catalyzed coupling could be designed to proceed in tandem with a ring-expansion or ring-opening cascade, leading to complex polycyclic aromatic systems. acs.org The electronic influence of the adjacent cyclopropoxy group on the reactivity of the C-I bond in various coupling paradigms remains a fertile area for investigation.

Expansion of Synthetic Utility in Diverse Chemical Fields

The structural motifs present in this compound are highly relevant to several areas of chemical science, suggesting broad potential for its use as a key building block.

Medicinal Chemistry: The 2-alkoxypyridine scaffold is a common feature in many pharmaceutical agents. researchgate.netresearchgate.netmanipal.edu The cyclopropyl group is often used as a bioisostere for larger or more metabolically labile groups, enhancing properties like metabolic stability and binding affinity. Consequently, this compound is an attractive starting material for the synthesis of novel drug candidates. Its derivatives could be explored as inhibitors of kinases, G-protein coupled receptors (GPCRs), or other enzymes implicated in diseases ranging from cancer to neurodegenerative disorders. nih.gov

Agrochemicals: Pyridine-based structures are central to a wide range of modern herbicides, fungicides, and insecticides. google.com The unique physicochemical properties imparted by the cyclopropoxy group could lead to the development of new agrochemicals with improved potency, selectivity, and environmental profiles. nih.gov The C-I bond allows for the straightforward introduction of diverse functional groups, enabling the rapid generation of libraries of candidate compounds for high-throughput screening.

Materials Science: Pyridine derivatives are utilized in the development of organic light-emitting diodes (OLEDs), chemical sensors, and as ligands for catalysts. The rigid and electronically distinct nature of the this compound core could be exploited in the design of novel organic electronic materials or highly selective metal catalysts.

Integration with Modern Synthetic Techniques (e.g., Photoredox Catalysis, Electrochemistry)

Modern synthetic methods like photoredox catalysis and electrochemistry offer powerful, mild, and often unique ways to activate molecules. Integrating these techniques into the chemistry of this compound is a key future direction.

Photoredox Catalysis: Visible-light photoredox catalysis enables the generation of radical intermediates under exceptionally mild conditions. mdpi.com This technique could be applied to this compound in several ways. The C-I bond can be homolytically cleaved upon single-electron reduction by an excited photocatalyst, generating a pyridyl radical. This radical could then participate in a wide range of C-C and C-heteroatom bond-forming reactions that are complementary to traditional transition-metal catalysis. nih.govresearchgate.net Alternatively, photo-oxidation could be used to trigger novel reaction pathways, potentially involving the pyridine N-oxide derivative. nih.govresearchgate.net

Electrochemistry: Electrochemistry provides a reagent-free method for driving redox reactions, offering significant advantages in terms of sustainability and process control. umich.edu Electrochemical reduction could be used to generate a pyridyl anion or radical anion from the C-I bond, which could then react with various electrophiles, including CO2. nih.govrsc.org Conversely, anodic oxidation could enable C-H functionalization at other positions on the pyridine ring with high regioselectivity. nih.gov The precise control offered by electrochemistry may allow for selective transformations that are difficult to achieve with chemical reagents.

Advanced Computational Insights for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a critical role in guiding the exploration of this compound's chemistry. In-silico studies can provide deep mechanistic understanding and predictive power, accelerating the discovery of new reactions and applications.

Predicting Reactivity and Selectivity: DFT calculations can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. nih.govresearchgate.net For example, computational analysis could help determine the relative likelihood of a reaction occurring at the C-I bond versus the cyclopropyl group under specific conditions. It can also predict the regioselectivity of C-H functionalization on the pyridine ring. researchgate.net

Elucidating Reaction Mechanisms: For any newly discovered transformations, computational modeling can be used to map out the entire reaction pathway, identify key transition states and intermediates, and rationalize experimental observations. nih.gov This insight is invaluable for optimizing reaction conditions and expanding the scope of the methodology. For instance, DFT could clarify the mechanism of a tandem cross-coupling/ring-opening reaction, guiding the choice of catalyst and ligands to favor the desired outcome. acs.org

Designing Novel Applications: Computational tools can be used to design derivatives of this compound with tailored properties. In medicinal chemistry, molecular docking studies can predict the binding affinity of its derivatives to specific biological targets, guiding the synthesis of more potent drug candidates. In materials science, DFT can be used to predict the electronic and photophysical properties of polymers or small molecules derived from this scaffold, aiding in the rational design of new functional materials.

Q & A

What are the common synthetic routes for preparing 2-Cyclopropoxy-3-iodopyridine, and how do reaction conditions influence yield?

Basic
The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example, introducing the cyclopropoxy group via SN2 displacement on a pre-iodinated pyridine derivative requires anhydrous conditions and a strong base (e.g., NaH) to deprotonate cyclopropanol. Alternatively, Ullmann-type couplings between 3-iodopyridine derivatives and cyclopropoxide precursors under copper catalysis (e.g., CuI, 1,10-phenanthroline) can achieve higher regioselectivity . Key factors include solvent polarity (DMF vs. THF), temperature (80–120°C), and exclusion of moisture to minimize side reactions.

Advanced
Optimizing regioselectivity in the presence of competing reactive sites (e.g., pyridine N-coordination) remains challenging. Computational modeling (DFT) can predict favorable reaction pathways by analyzing transition states and charge distribution. For instance, steric hindrance from the cyclopropoxy group may direct iodination to the 3-position. Validation via LC-MS monitoring and in-situ IR spectroscopy helps track intermediate formation .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Basic
Use multi-nuclear NMR (¹H, ¹³C, DEPT-135) to confirm the cyclopropane ring (characteristic δ 0.5–1.5 ppm protons) and pyridine backbone. Discrepancies in coupling constants (e.g., J = 5–8 Hz for cyclopropane) vs. literature values may indicate impurities or stereochemical anomalies. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced
Contradictions between experimental and theoretical NMR shifts (e.g., iodine’s anisotropic effects) require advanced techniques like X-ray crystallography or NOESY for 3D conformation analysis. For unresolved cases, isotopic labeling (²H, ¹³C) or computational NMR simulations (GIAO method) can clarify electronic environments .

What methodologies are recommended for studying the reactivity of this compound in cross-coupling reactions?

Basic
Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄, CuI) in Suzuki-Miyaura or Sonogashira couplings. Monitor reaction progress via TLC and isolate products using column chromatography. Compare yields under varying ligand systems (bidentate vs. monodentate) and bases (K₂CO₃ vs. Cs₂CO₃) .

Advanced
Investigate unexpected ring-opening of the cyclopropane under high-temperature or acidic conditions. Use kinetic studies (variable-temperature NMR) and mechanistic probes (radical traps, isotopic labeling) to differentiate between concerted vs. stepwise pathways. DFT calculations can map energy barriers for competing pathways .

How should researchers design experiments to evaluate the compound’s stability under different storage conditions?

Basic
Conduct accelerated stability studies by exposing the compound to light (ICH Q1B guidelines), humidity (40–75% RH), and temperature (25–40°C) over 4–12 weeks. Analyze degradation via HPLC-UV and identify byproducts using LC-MS. Store samples in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced
For photostability, employ quantum mechanical calculations (TD-DFT) to predict UV-induced degradation pathways. Correlate experimental half-lives with computational predictions of bond dissociation energies (BDEs), focusing on the C-I and cyclopropane C-C bonds .

What strategies address challenges in scaling up synthesis while maintaining purity?

Advanced
Implement flow chemistry to enhance heat/mass transfer and reduce exothermic risks. Use inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring. Optimize workup procedures (e.g., liquid-liquid extraction vs. crystallization) to minimize iodine-containing waste, adhering to P501 disposal guidelines .

How can the compound’s potential in medicinal chemistry be systematically explored?

Basic
Perform SAR studies by derivatizing the iodopyridine core (e.g., substituting iodine with other halogens or functional groups). Assess bioactivity via high-throughput screening against kinase or GPCR targets. Use LogP measurements and ADMET predictions to prioritize lead compounds .

Advanced
Investigate metabolic stability using liver microsome assays (e.g., human CYP450 isoforms). Employ cryo-EM or X-ray crystallography to study target binding modes, focusing on the cyclopropane’s conformational rigidity. Cross-reference with toxicity databases to flag structural alerts .

What ethical and safety protocols are critical when handling this compound?

Basic
Follow GHS guidelines: use fume hoods, nitrile gloves, and eye protection. Store in ventilated, cool areas (P403+P233). For spills, neutralize with activated carbon and dispose via licensed hazardous waste channels (P501) .

Advanced
Conduct risk assessments using COSHH principles, particularly for iodine volatilization during reactions. Implement emergency protocols (P310) and train personnel in administering antidotes (e.g., sodium thiosulfate for iodine exposure) .

How can researchers formulate rigorous hypotheses about the compound’s mechanisms of action?

Advanced
Apply the PICO framework: Define P opulation (e.g., enzyme targets), I ntervention (compound exposure), C omparison (control analogs), and O utcome (inhibition potency). Use FINER criteria to ensure hypotheses are Feasible, Novel, and Relevant. Validate via knock-out models or isotopic tracer studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.